molecular formula C16H20ClN B14381213 1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine CAS No. 88702-58-3

1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine

Cat. No.: B14381213
CAS No.: 88702-58-3
M. Wt: 261.79 g/mol
InChI Key: IZXYNIHLTNIVHD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group attached to a diethylhexenylamine backbone, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction between an appropriate alkyne precursor and a halogenated compound.

    Substitution Reaction: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated benzene derivative reacts with the alkyne intermediate.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to optimize reaction conditions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A compound with a similar chlorophenyl group but different amine structure.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another compound with a similar phenyl group but different substituents.

Uniqueness

1-(3-Chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

88702-58-3

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,N-diethylhex-5-en-1-yn-3-amine

InChI

InChI=1S/C16H20ClN/c1-4-8-16(18(5-2)6-3)12-11-14-9-7-10-15(17)13-14/h4,7,9-10,13,16H,1,5-6,8H2,2-3H3

InChI Key

IZXYNIHLTNIVHD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC=C)C#CC1=CC(=CC=C1)Cl

Origin of Product

United States

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